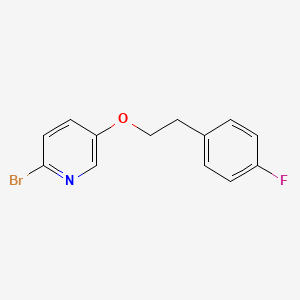
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide is an organic compound that belongs to the class of amides It features a bromophenyl group attached to a propanamide backbone, with an amino group at the second position and an isopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromobenzaldehyde and isopropylamine.
Formation of Intermediate: The 3-bromobenzaldehyde undergoes a condensation reaction with isopropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Amidation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as sodium azide or thiols can be employed for substitution reactions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Phenyl derivatives.
Substitution: Azide or thiol derivatives.
科学的研究の応用
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the interactions of bromophenyl derivatives with biological targets.
Material Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
作用機序
The mechanism of action of 2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromophenyl group can enhance the binding affinity of the compound to its target, while the amino and isopropyl groups can modulate its pharmacokinetic properties.
類似化合物との比較
Similar Compounds
2-Amino-3-(4-bromophenyl)-N-isopropylpropanamide: Similar structure but with the bromine atom at the para position.
2-Amino-3-(3-chlorophenyl)-N-isopropylpropanamide: Similar structure but with a chlorine atom instead of bromine.
2-Amino-3-(3-bromophenyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.
Uniqueness
2-Amino-3-(3-bromophenyl)-N-isopropylpropanamide is unique due to the specific positioning of the bromine atom and the isopropyl group, which can influence its reactivity and interactions with biological targets. The presence of the bromine atom can enhance the compound’s ability to participate in halogen bonding, while the isopropyl group can affect its solubility and stability.
特性
IUPAC Name |
2-amino-3-(3-bromophenyl)-N-propan-2-ylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O/c1-8(2)15-12(16)11(14)7-9-4-3-5-10(13)6-9/h3-6,8,11H,7,14H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNUYIJYMNPERQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(CC1=CC(=CC=C1)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150572.png)
![(S)-ethyl 3-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150574.png)
![(S)-ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-3-yl)propanoate](/img/structure/B8150576.png)
![(S)-ethyl 3-amino-3-(3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150596.png)
![(S)-Ethyl 3-amino-3-(3'-(benzyloxy)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150601.png)
![(S)-Ethyl 3-amino-3-(3'-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150602.png)
![(S)-ethyl 3-amino-3-(3'-chloro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150606.png)
![(S)-ethyl 3-amino-3-(4'-methyl-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150611.png)
![(S)-ethyl 3-amino-3-(4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150619.png)
![(S)-ethyl 3-amino-3-(4'-fluoro-[1,1'-biphenyl]-4-yl)propanoate](/img/structure/B8150641.png)

![Tert-butyl 2-[(6-bromopyridin-3-yl)oxy]acetate](/img/structure/B8150669.png)


